(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide
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Description
The compound appears to be a derivative of cyanoacrylamide, which is a class of compounds known for their diverse applications in organic synthesis. While the specific compound is not directly mentioned in the provided papers, the general class of cyanoacrylamides and related compounds are discussed.
Synthesis Analysis
The synthesis of related compounds involves the use of cyanoacetate derivatives, as seen in the first paper, where ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used for the Lossen rearrangement to produce hydroxamic acids and ureas from carboxylic acids . This method provides good yields without racemization under mild conditions and is compatible with various protecting groups. The process is also environmentally friendly and cost-effective due to the recyclability of byproducts .
Molecular Structure Analysis
The second paper discusses the synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, which are structurally related to the compound of interest . The stereochemistry and structures of these compounds were confirmed using techniques such as single crystal X-ray diffraction, IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses . These techniques are likely applicable to the analysis of the molecular structure of the compound .
Chemical Reactions Analysis
Although the specific chemical reactions of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide are not detailed in the provided papers, the general reactivity of cyanoacrylamides can be inferred. These compounds typically undergo nucleophilic addition reactions due to the electron-deficient nature of the cyano and acrylamide groups. The presence of substituents such as nitro and methoxy groups can further influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be extrapolated from the properties of similar compounds discussed in the papers. Cyanoacrylamides and their derivatives generally have distinct spectroscopic signatures that can be identified using IR, NMR, and mass spectroscopy . The presence of functional groups like nitro, hydroxy, and methoxy will affect properties such as solubility, melting point, and reactivity.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research focuses on the chemical reactions of similar compounds, such as 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, yielding products with potential for further chemical investigation. These reactions afford various pyridine and piperidine derivatives, showcasing the compound's utility in synthesizing complex molecules (O'callaghan et al., 1999; O'callaghan et al., 1999).
Medicinal Chemistry and Drug Design
A notable application is in the synthesis of bioactive molecules, such as the catechol-O-methyltransferase (COMT) inhibitor, entacapone. A new synthesis pathway for entacapone under mild conditions highlights the importance of compounds like (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide in medicinal chemistry, particularly in developing treatments for diseases like Parkinson's (Harisha et al., 2015).
Corrosion Inhibition
Research into acrylamide derivatives, closely related to the compound of interest, demonstrates their effectiveness as corrosion inhibitors for metals in acidic solutions. This application is crucial for materials science, particularly in protecting industrial equipment from corrosive damage (Abu-Rayyan et al., 2022).
Molecular Structure and Hydrogen Bonding Analysis
Studies on beta-enaminones, which share functional groups with (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide, explore the strength of intramolecular N-H...O hydrogen bonds. These investigations provide insights into the factors influencing molecular stability and reactivity, essential for developing new pharmaceuticals and materials (Bertolasi et al., 2006).
Environmental and Analytical Chemistry
Compounds with structural similarities to (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide are used in developing sensors and catalysts for environmental monitoring and remediation. For example, the design of chemosensors for detecting metal ions in aqueous solutions represents a critical application in environmental science, illustrating the versatility of such compounds in analytical chemistry (Jo et al., 2014).
properties
IUPAC Name |
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c24-14-18(23(28)25-20-11-10-19(26(29)30)13-21(20)27)12-17-8-4-5-9-22(17)31-15-16-6-2-1-3-7-16/h1-13,27H,15H2,(H,25,28)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEAZILNCWURDI-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enamide |
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